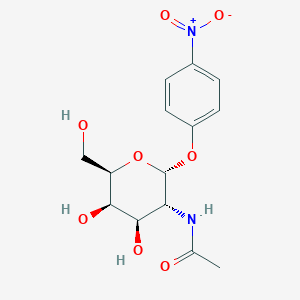

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188274 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23646-68-6 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23646-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023646686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside structure

An In-Depth Technical Guide to p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Executive Summary

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (pNP-α-GalNAc) is a synthetic chromogenic substrate indispensable for the sensitive detection and quantification of α-N-acetylgalactosaminidase (α-NAGAL) activity. This guide provides a comprehensive overview of its molecular structure, the principles of its application, synthesis strategies, and its critical role in biomedical research and clinical diagnostics. The core utility of pNP-α-GalNAc lies in its α-anomeric configuration, which confers specificity for the α-NAGAL enzyme, and its p-nitrophenyl aglycone, which is released upon enzymatic hydrolysis to produce a distinct yellow color under alkaline conditions. This property forms the basis of a simple and robust spectrophotometric assay used extensively in the study of lysosomal storage disorders, such as Schindler and Kanzaki diseases, and in the broader field of glycobiology.

Introduction: A Crucial Tool for Glycobiology

The study of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—is fundamental to understanding numerous biological processes, from cellular recognition to the pathogenesis of disease. The human lysosomal enzyme α-N-acetylgalactosaminidase (α-NAGAL, E.C. 3.2.1.49) is a critical exoglycosidase responsible for cleaving terminal α-N-acetylgalactosamine residues from glycoproteins and glycolipids. A deficiency in this enzyme's activity leads to the accumulation of these substrates within lysosomes, resulting in the severe neurodegenerative disorders known as Schindler and Kanzaki diseases.

To investigate such enzymatic functions and diagnose related disorders, researchers require highly specific and reliable tools. p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (pNP-α-GalNAc) was developed precisely for this purpose. It serves as an artificial substrate that mimics the natural terminal linkage cleaved by α-NAGAL. Its clever design, incorporating a chromogenic p-nitrophenyl group, transforms a complex enzymatic reaction into a simple, quantifiable colorimetric output, making it a cornerstone of research and diagnostic laboratories worldwide.

Molecular Structure and Physicochemical Properties

The functionality of pNP-α-GalNAc is a direct result of its distinct chemical architecture, which consists of two primary moieties linked by a specific stereochemical bond.

-

Carbohydrate Moiety: 2-acetamido-2-deoxy-D-galactopyranose (GalNAc) : This is the substrate-recognition component. The N-acetyl group at the C-2 position and the overall stereochemistry of the galactose sugar are critical for binding to the active site of the α-NAGAL enzyme.

-

Aglycone Moiety: p-Nitrophenol : This non-sugar component is the reporter group. On its own, it is colorless in acidic or neutral solutions. However, upon cleavage from the sugar and subsequent deprotonation under alkaline conditions, it forms the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-420 nm, appearing as a vibrant yellow solution.

-

The α-Glycosidic Linkage : The anomeric carbon (C-1) of the GalNAc sugar is linked to the phenolic oxygen of p-nitrophenol via an α-glycosidic bond. This specific orientation is paramount; α-NAGAL is stereospecific and will not efficiently cleave the corresponding β-anomer. This specificity ensures that the assay is selective for the enzyme of interest.

Physicochemical Data Summary

| Property | Value | Source |

| Synonym(s) | 4-Nitrophenyl N-acetyl-α-D-galactosaminide, pNP-α-GalNAc | |

| Molecular Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.30 g/mol | |

| CAS Number | 23646-68-6 | |

| Appearance | White to Off-White Solid | |

| Primary Application | Chromogenic substrate for α-N-acetylgalactosaminidase (α-NAGAL) |

Principle of Utility: The Chromogenic Assay

The use of pNP-α-GalNAc as a substrate is based on a straightforward two-step enzymatic reaction that is easily monitored.

-

Enzymatic Hydrolysis : In the presence of α-NAGAL, the α-glycosidic bond of pNP-α-GalNAc is hydrolyzed. This reaction releases two products: N-acetyl-D-galactosamine and p-nitrophenol.

-

Color Development : The reaction is typically terminated by the addition of a strong base, such as sodium carbonate or sodium hydroxide. This raises the pH of the solution, causing the released p-nitrophenol (pKa ~7.1) to deprotonate, forming the intensely yellow p-nitrophenolate anion.

The amount of yellow color produced is directly proportional to the amount of p-nitrophenol released, which in turn is a direct measure of the α-NAGAL enzyme's activity under the specific assay conditions (time, temperature, substrate concentration). The concentration can be precisely determined by measuring the absorbance of the solution with a spectrophotometer.

Synthesis and Purification: A Chemo-Enzymatic Approach

While various chemical synthesis routes exist, a particularly elegant and efficient method for producing high-purity pNP-α-GalNAc involves a chemo-enzymatic strategy. This process leverages the high selectivity of enzymes to overcome common challenges in carbohydrate chemistry, such as the separation of anomers.

A common approach begins with the chemical synthesis of an anomeric mixture of pNP-α/β-GalNAc. Separating these two isomers by traditional chromatographic methods can be challenging and costly. The chemo-enzymatic method provides a superior alternative:

-

Chemical Glycosylation : N-acetyl-D-galactosamine is chemically coupled with p-nitrophenol to produce a mixture of α and β anomers.

-

Selective Enzymatic Hydrolysis : The anomeric mixture is then treated with a β-N-acetylhexosaminidase, an enzyme that specifically hydrolyzes the β-anomer (pNP-β-GalNAc) while leaving the desired α-anomer untouched.

-

Purification : The reaction mixture now contains the desired pNP-α-GalNAc, free p-nitrophenol, and GalNAc. Due to the significant differences in their physicochemical properties, the intact pNP-α-GalNAc can be easily separated from the hydrolysis products, often through a simple extraction and crystallization process, yielding a product with very high anomeric purity (>99%).

Experimental Protocol: Standard Assay for α-NAGAL Activity

This protocol provides a self-validating system for the reliable measurement of α-NAGAL activity in biological samples, such as cell lysates or purified enzyme preparations.

Reagents and Materials

-

Assay Buffer : 0.1 M Citrate-Phosphate buffer, pH 4.6.

-

Substrate Stock Solution : 10 mM pNP-α-GalNAc dissolved in the Assay Buffer. Store protected from light at -20°C.

-

Stop Solution : 0.4 M Sodium Carbonate (Na₂CO₃) in deionized water.

-

Enzyme Sample : Purified enzyme or cell lysate diluted to an appropriate concentration in Assay Buffer.

-

Microplate Reader or Spectrophotometer : Capable of reading absorbance at 405 nm.

-

96-well microplate or spectrophotometer cuvettes.

-

Incubator or water bath set to 37°C.

Step-by-Step Methodology

-

Prepare Working Solutions :

-

Dilute the Substrate Stock Solution with Assay Buffer to a final desired concentration (e.g., 1 mM).

-

Prepare serial dilutions of the enzyme sample to ensure the final reading falls within the linear range of the spectrophotometer.

-

-

Set up the Assay Plate : For each sample, prepare a "Test" and a "Blank" well.

-

Test Wells : Add 50 µL of Assay Buffer.

-

Blank Wells : Add 100 µL of Assay Buffer (the enzyme will be added after the stop solution).

-

Substrate Control Well : Add 100 µL of Assay Buffer (no enzyme will be added).

-

-

Pre-incubation : Equilibrate the plate and the substrate solution at 37°C for 5 minutes.

-

Initiate the Reaction :

-

Add 50 µL of the diluted enzyme sample to the "Test" wells.

-

Start a timer immediately.

-

Mix gently by tapping the plate.

-

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.

-

Terminate the Reaction :

-

Add 100 µL of Stop Solution to all wells (Test, Blank, and Substrate Control). The solution in the Test wells should turn yellow.

-

Now, add 50 µL of the diluted enzyme sample to the "Blank" wells. This corrects for any non-enzymatic substrate degradation and the intrinsic color of the enzyme sample.

-

-

Read Absorbance : Measure the absorbance of all wells at 405 nm using a microplate reader.

Data Analysis

-

Correct for Background : Subtract the absorbance of the Substrate Control from all Test and Blank readings.

-

Calculate Net Absorbance : For each sample, calculate the net absorbance (ΔA) by subtracting the corrected Blank reading from the corrected Test reading.

-

ΔA = ATest - ABlank

-

-

Calculate Enzyme Activity : Use the Beer-Lambert law (A = εcl) to determine the concentration of p-nitrophenol produced. The activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

Activity (µmol/min/mL) = (ΔA * Vtotal) / (ε * t * Venzyme)

-

Vtotal : Total reaction volume in mL (e.g., 0.2 mL).

-

ε : Molar extinction coefficient of p-nitrophenol at the assay pH (~18,000 M⁻¹cm⁻¹).

-

t : Incubation time in minutes.

-

Venzyme : Volume of enzyme solution used in mL (e.g., 0.05 mL).

-

-

Conclusion

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside stands as a testament to elegant chemical design for biological applications. Its structural features—a specific carbohydrate recognized by the target enzyme and a reliable chromogenic reporter group—provide a simple, sensitive, and specific method for measuring α-N-acetylgalactosaminidase activity. This utility has made it an invaluable asset in the diagnosis of lysosomal storage diseases, the characterization of enzyme kinetics, and the high-throughput screening of potential therapeutic agents. Its continued use in research and clinical settings underscores its fundamental importance in advancing our understanding of glycobiology and human health.

References

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-

A Guide to the Synthesis of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside: A Chemo-Enzymatic Approach

This technical guide provides a comprehensive overview of the synthesis of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (pNP-α-GalNAc), a crucial chromogenic substrate and synthetic intermediate. We will delve into the strategic challenges of α-selective glycosylation and present a robust, field-proven chemo-enzymatic methodology that combines chemical synthesis with precise enzymatic purification. This document is intended for researchers and professionals in carbohydrate chemistry, biochemistry, and drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of pNP-α-GalNAc

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is more than a simple glycoside; it is a vital tool in diagnostics and a key building block for advanced therapeutics. Its primary utility stems from its role as a specific chromogenic substrate for the enzyme α-N-acetylgalactosaminidase (α-NAGA). This enzyme's activity is clinically significant, as its deficiency is linked to lysosomal storage disorders such as Schindler and Kanzaki diseases. The hydrolysis of pNP-α-GalNAc by α-NAGA releases p-nitrophenol, a yellow compound that can be easily quantified spectrophotometrically, enabling precise measurement of enzyme activity.

Beyond diagnostics, molecules containing terminal N-acetylgalactosamine (GalNAc) residues are specifically recognized by the asialoglycoprotein receptor (ASGP-R) on the surface of hepatocytes. This specific interaction has been widely exploited for targeted drug delivery to the liver, making α-GalNAc glycosides like pNP-α-GalNAc valuable precursors for developing liver-specific therapeutic agents.

The Core Challenge: Stereocontrol in Glycosylation

The synthesis of any glycoside presents the fundamental challenge of controlling the stereochemistry at the anomeric carbon (C-1). The formation of the α-glycosidic linkage in pNP-α-GalNAc is particularly challenging due to the presence of the 2-acetamido group.

The Influence of the C-2 Acetamido Group: The acetamido group at the C-2 position is a "participating group." During a glycosylation reaction, the carbonyl oxygen of the acetyl moiety can attack the anomeric center from the backside, forming a stable bicyclic oxazoline intermediate. This intermediate, when subsequently attacked by an alcohol nucleophile (like p-nitrophenol), almost exclusively yields the thermodynamically stable 1,2-trans product, which in this case is the β-anomer.

Therefore, achieving the desired 1,2-cis (α-anomer) requires strategies that can either circumvent or override the formation of this oxazoline intermediate. Classical methods like the Koenigs-Knorr reaction, which involves a glycosyl halide donor and a promoter like a silver or mercury salt, must be carefully controlled to favor the α-product. Modern approaches may employ specific Lewis acids, such as hafnium triflate (Hf(OTf)₄), which has been shown to be effective for promoting α-selectivity in GalNAc glycosylation.

A Hybrid Strategy: Chemo-Enzymatic Synthesis

An elegant and highly effective solution to the stereoselectivity problem is a chemo-enzymatic approach. This strategy sidesteps the need for a perfectly stereoselective chemical reaction. Instead, it involves two core stages:

-

Chemical Synthesis: An anomeric mixture of pNP-α/β-GalNAc is synthesized chemically. The conditions can be optimized for simplicity and overall yield rather than perfect stereocontrol.

-

Enzymatic Resolution: A specific enzyme, β-N-acetylhexosaminidase, is used to selectively hydrolyze and thus eliminate the unwanted β-anomer from the mixture. The desired α-anomer remains untouched and can be easily purified.

This self-validating system ensures an exceptionally pure final product, as the purification method is based on the highly specific catalytic action of an enzyme.

Experimental Protocols

Part I: Chemical Synthesis of pNP-α/β-GalNAc Anomeric Mixture

This protocol describes a general chemical glycosylation to produce a mixture of anomers. The classical Koenigs-Knorr reaction serves as a reliable foundation for this step.

Methodology:

-

Preparation of the Glycosyl Donor: Start with commercially available 1,3,4,6-tetra-O-acetyl-N-acetylgalactosamine. Convert it to the glycosyl bromide (acetobromo-α-D-galactosamine) by treating it with a solution of hydrogen bromide in acetic acid.

-

Glycosylation Reaction:

-

Dissolve p-nitrophenol (acceptor) and a promoter, such as silver(I) carbonate or silver triflate, in a dry aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of the freshly prepared acetobromo-α-D-galactosamine (donor) in the same dry solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Initial Purification:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is a mixture of the protected α and β anomers, which can be carried forward to the next step.

-

Part II: Enzymatic Resolution and Final Purification

This protocol is adapted from a validated chemo-enzymatic procedure. It uses a fungal β-N-acetylhexosaminidase to achieve high-purity pNP-α-GalNAc.

Methodology:

-

Deprotection (if necessary): The acetyl protecting groups on the sugar must be removed prior to enzymatic hydrolysis. This is typically achieved via a Zemplén deacetylation, by dissolving the crude anomeric mixture in dry methanol and adding a catalytic amount of sodium methoxide. The reaction is stirred at room temperature until TLC indicates complete deprotection. The reaction is then neutralized with an acidic resin, filtered, and concentrated.

-

Selective Enzymatic Hydrolysis:

-

Prepare a solution of the crude pNP-α/β-GalNAc anomeric mixture (e.g., 4.4 mM) in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5).

-

Add the β-N-acetylhexosaminidase enzyme solution (e.g., from Penicillium oxalicum). For enhanced stability and reusability, an immobilized form of the enzyme can be used.

-

Incubate the reaction at an optimal temperature (e.g., 35 °C) with stirring for approximately 60 minutes. The enzyme will selectively cleave the β-anomer into N-acetyl-D-galactosamine and p-nitrophenol.

-

Terminate the reaction by heating the mixture to 100 °C for 5 minutes to denature the enzyme.

-

-

Two-Step Extraction for Purification:

-

Step 1 (Remove p-nitrophenol): Adjust the pH of the reaction mixture to ~9.0 with a base (e.g., sodium carbonate). Extract the mixture with ethyl acetate. The deprotonated p-nitrophenol will remain in the aqueous phase, while the desired pNP-α-GalNAc moves to the organic phase.

-

Step 2 (Isolate Product): Separate the layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Step 3 (Isolate Byproduct): Acidify the original aqueous layer to pH ~5.0. Extract with n-butanol. The p-nitrophenol will now be protonated and move into the butanol phase, allowing for its recovery if desired. The valuable N-acetyl-D-galactosamine remains in the aqueous phase for potential recycling.

-

-

Final Product Isolation:

-

Concentrate the purified ethyl acetate extract from Step 1 under reduced pressure.

-

Crystallize the resulting solid from a suitable solvent system, such as methanol/diethyl ether, to yield high-purity pNP-α-GalNAc. The reported optical purity using this method can exceed 99.6%.

-

Quantitative Data and Characterization

The success of the synthesis is validated through rigorous analysis and quantification.

| Parameter | Chemical Synthesis (Typical) | Enzymatic Resolution |

| Key Reagents | Acetobromo-GalNAc, p-nitrophenol, Ag₂CO₃ | pNP-α/β-GalNAc mixture, β-N-acetylhexosaminidase |

| Solvent | Dichloromethane | Citrate-Phosphate Buffer (pH 4.5) |

| Temperature | 0 °C to Room Temp. | 35 °C |

| Reaction Time | 12 - 24 hours | 60 minutes |

| Yield | Variable (mixture) | ~90% recovery of the α-anomer |

| Final Purity | N/A (mixture) | > 99.6% |

Characterization: The identity and purity of the final product must be confirmed.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress. The α and β anomers will likely have slightly different Rf values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for confirming the anomeric configuration. In ¹H NMR, the anomeric proton (H-1) of the α-anomer will appear as a doublet with a small coupling constant (J ≈ 3-4 Hz), while the β-anomer exhibits a larger coupling constant (J ≈ 8-9 Hz) due to the trans-diaxial relationship with H-2.

Conclusion

The synthesis of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside presents a classic challenge in carbohydrate chemistry: the stereoselective formation of a 1,2-cis-glycosidic linkage in the presence of a participating C-2 substituent. While direct chemical methods exist, the chemo-enzymatic strategy detailed here offers a powerful, reliable, and highly selective alternative. By coupling a straightforward chemical synthesis of an anomeric mixture with a precise enzymatic purification step, this approach guarantees a final product of exceptionally high purity, suitable for the most demanding research, diagnostic, and drug development applications.

References

-

Zhang, Q., Song, Z., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Available at: [Link]

-

Zhang, Q., Song, Z., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. National Institutes of Health. Available at: [Link]

- Aspinall, G. O., & Puvanesarajah, V. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2-dexoy-beta-D-glucopyran

An In-depth Technical Guide to p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Chromogenic Substrate in Glycobiology

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (PNP-α-GalNAc) is a pivotal tool in the field of glycobiology and enzyme kinetics. As a chromogenic substrate, it is instrumental in the detection and characterization of α-N-acetylgalactosaminidase (EC 3.2.1.49), an exoglycosidase that catalyzes the hydrolysis of terminal α-N-acetylgalactosamine residues from various glycoconjugates. The simplicity and sensitivity of assays employing PNP-α-GalNAc have made it an indispensable reagent for researchers studying a range of biological processes, from lysosomal storage diseases to the enzymatic modification of blood group antigens. This guide provides a comprehensive overview of the chemical properties, synthesis, and practical applications of PNP-α-GalNAc, with a focus on empowering researchers to effectively utilize this compound in their work.

Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the physicochemical properties of PNP-α-GalNAc is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 50645-66-4 | |

| Molecular Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.3 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 251-252 °C (decomposes) | |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | |

| Storage Temperature | -20°C |

The Science of Detection: Enzymatic Hydrolysis and Chromogenic Principle

The utility of PNP-α-GalNAc as a substrate lies in its elegant and straightforward detection mechanism. The enzyme α-N-acetylgalactosaminidase, a member of the Glycoside Hydrolase Family 27 (GH27), catalyzes the hydrolysis of the glycosidic bond in PNP-α-GalNAc. This family of enzymes employs a retaining mechanism, which proceeds through a two-step, double-displacement reaction.

Mechanism of Hydrolysis:

-

Glycosylation: A nucleophilic carboxylate residue in the enzyme's active site attacks the anomeric carbon of the GalNAc moiety. Concurrently, a second acidic carboxylate residue protonates the glycosidic oxygen, facilitating the departure of the p-nitrophenolate anion and forming a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: The acidic residue, now acting as a general base, activates a water molecule, which then attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the N-acetylgalactosamine product and regenerating the active site for the next catalytic cycle.

The key to the chromogenic assay is the release of the p-nitrophenolate anion. Under alkaline conditions (typically pH > 7), this anion exhibits a strong yellow color with a maximum absorbance at approximately 400-420 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, and thus to the activity of the α-N-acetylgalactosaminidase.

Caption: Enzymatic hydrolysis of PNP-α-GalNAc by α-N-acetylgalactosaminidase.

Experimental Protocol: Spectrophotometric Assay of α-N-Acetylgalactosaminidase Activity

This protocol provides a general framework for determining the activity of α-N-acetylgalactosaminidase using PNP-α-GalNAc. Researchers should optimize buffer conditions, substrate concentration, and incubation times for their specific enzyme and experimental setup.

Materials:

-

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (PNP-α-GalNAc)

-

Enzyme solution (e.g., purified α-N-acetylgalactosaminidase from chicken liver or other sources)

-

Assay Buffer: 50 mM sodium citrate buffer, pH 4.0 (optimal pH may vary depending on the enzyme source)

-

Stop Solution: 0.1 M Sodium Carbonate or 0.2 M Borate Buffer, pH 9.8

-

Spectrophotometer capable of reading absorbance at 400-420 nm

-

96-well microplate or cuvettes

-

Incubator or water bath

Procedure:

-

Prepare Reagents:

-

Substrate Stock Solution: Prepare a stock solution of PNP-α-GalNAc in the Assay Buffer. The final concentration in the assay will typically be in the millimolar range (e.g., 1-5 mM). Due to limited aqueous solubility, a co-solvent like DMF or DMSO may be used for the initial stock, with final dilution in the aqueous buffer.

-

Enzyme Dilutions: Prepare serial dilutions of the enzyme solution in cold Assay Buffer immediately before use.

-

-

Assay Setup:

-

For each reaction, pipette the required volume of Assay Buffer into a microplate well or cuvette.

-

Add the enzyme dilution to the wells.

-

Prepare a blank for each enzyme concentration by adding the enzyme dilution to wells that will receive the Stop Solution before the substrate.

-

-

Enzymatic Reaction:

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the PNP-α-GalNAc substrate solution to each well (except the blanks).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Reading Absorbance:

-

Stop the reaction by adding the Stop Solution to each well. This will raise the pH and fully develop the yellow color of the p-nitrophenolate.

-

Add the substrate to the blank wells.

-

Measure the absorbance of each well at 400-420 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the corresponding test sample.

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the stop solution, b is the path length, and c is the concentration of p-nitrophenol produced. The molar extinction coefficient will need to be determined or obtained from the literature for the specific conditions used.

-

Caption: General workflow for a spectrophotometric enzyme assay using PNP-α-GalNAc.

Synthesis of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside

The synthesis of PNP-α-GalNAc can be a challenging endeavor due to the need for stereospecific control at the anomeric center. A chemo-enzymatic approach offers an elegant solution to this problem.

Chemo-Enzymatic Synthesis Overview:

-

Chemical Glycosylation: An initial chemical synthesis is performed to create an anomeric mixture of p-nitrophenyl 2-acetamido-2-deoxy-α/β-D-galactopyranoside. This can be achieved through various glycosylation methods, such as the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.

-

Enzymatic Resolution: The resulting α/β anomeric mixture is then subjected to selective enzymatic hydrolysis. An enzyme with high specificity for the β-anomer, such as β-N-acetylhexosaminidase, is used to cleave the β-glycosidic bond, leaving the desired α-anomer intact.

-

Purification: The α-anomer can then be purified from the reaction mixture, which now contains the α-anomer, free p-nitrophenol, and N-acetylgalactosamine, through techniques like extraction and crystallization.

Safety and Handling

While a specific safety data sheet (SDS) for p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is not widely available, information from related p-nitrophenyl glycosides suggests that standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The recommended storage temperature is -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the material safety data sheet provided by the supplier for the most accurate and up-to-date safety information.

Conclusion

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a powerful and versatile tool for the study of α-N-acetylgalactosaminidases. Its well-defined chemical properties and the straightforward nature of the chromogenic assay it enables make it an invaluable asset for researchers in glycobiology, biochemistry, and drug discovery. By understanding the principles of its use and adhering to proper experimental and safety protocols, scientists can effectively leverage this substrate to advance our understanding of the roles of glycosidases in health and disease.

References

-

CAZypedia Consortium. (2021). Glycoside Hydrolase Family 27. CAZypedia. [Link]

-

Lombard, V., Golaconda Ramulu, H., Drula, E., Coutinho, P. M., & Henrissat, B. (2014). The carbohydrate-active enzymes database (CAZy) in 2013. Nucleic acids research, 42(Database issue), D490–D495. [Link]

-

Zhu, A., & Goldstein, J. (1994). Cloning and characterization of a cDNA encoding chicken liver alpha-N-acetylgalactosaminidase. Gene, 140(2), 227–231. [Link]

- Davies, G. J., & Henrissat, B. (1995). Structures and mechanisms of glycosyl hydrolases. Structure, 3(9), 853-859.

-

CAZypedia Consortium. (2021). Glycoside hydrolases. CAZypedia. [Link]

-

Hata, J., Dhar, M., Mitra, M., Harmata, M., Haibach, F., Sun, P., & Smith, D. (1992). Purification and characterization of N-acetyl-alpha-D-galactosaminidase from Gallus domesticus. Biochemical international, 28(1), 77–86. [Link]

-

Lattimer, A. J., & Wu, L. (2023). Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. Biochemistry, 62(10), 1625–1634. [Link]

-

Wikipedia contributors. (2023, April 29). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Alpha-N-acetylgalactosaminidase (chicken). Retrieved from [Link]

-

Rahman, M. A., Gofur, M. R., Bhuiyan, M. S. A., & Sadik, G. (2017). Purification and Characterization of N-Acetylgalactosaminidase from Hilsha ilisha. Journal of Scientific Research, 9(2), 235-246. [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl alpha-D-galactopyranoside. Retrieved from [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-galactopyranoside. Retrieved from [Link]

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS number

An In-Depth Technical Guide to p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside, a critical chromogenic substrate for the sensitive detection of α-N-acetylgalactosaminidase (α-NAGA) activity. We will delve into its fundamental properties, explore advanced synthesis methodologies, and provide detailed, field-proven protocols for its application in enzyme kinetics, diagnostic screening, and inhibitor discovery. This document is designed to equip researchers and drug development professionals with the expert knowledge required to effectively utilize this essential biochemical tool.

Core Compound Identity and Physicochemical Properties

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a synthetic glycoside specifically engineered for enzymatic assays. Its structure consists of an N-acetylgalactosamine moiety linked via an α-glycosidic bond to a p-nitrophenyl group. This p-nitrophenyl group acts as a chromophore, which is released upon enzymatic cleavage.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 50645-66-4 | |

| Molecular Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.30 g/mol | |

| Common Synonyms | 4-Nitrophenyl-N-acetyl-α-D-galactosamine; GalNAc-α-PNP |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Typically a white to off-white crystalline powder | General knowledge |

| Solubility | Soluble in water and polar organic solvents like DMF and DMSO | |

| Storage | Recommended storage at -20°C for long-term stability |

Synthesis and Purification: A Chemo-Enzymatic Approach

The synthesis of glycosides with specific anomeric configurations (α or β) presents a significant chemical challenge, often resulting in a mixture of both anomers. Separating these anomers can be complex and inefficient. A modern, elegant solution is a chemo-enzymatic approach that combines a non-selective chemical synthesis with a highly selective enzymatic purification step.

This process first involves the chemical synthesis of an anomeric mixture of p-nitrophenyl-N-acetylgalactosaminide, which yields both the desired α-anomer and the undesired β-anomer. The key insight is that many commercially available enzymes exhibit high stereoselectivity. In this case, a fungal β-N-acetylhexosaminidase is employed, which selectively hydrolyzes the β-anomer while leaving the α-anomer intact. This enzymatic step converts the β-glycoside into N-acetylgalactosamine and p-nitrophenol, which can be easily separated from the unreacted α-glycoside based on their different physicochemical properties.

Caption: Principle of the α-NAGA chromogenic assay.

Applications in Research and Drug Development

This substrate is a cornerstone for studying α-NAGA, an enzyme implicated in several biological processes and diseases.

-

Quantification of Enzyme Activity : It is the standard substrate for determining the kinetic parameters (Km, Vmax) of purified α-NAGA and for measuring enzyme activity in complex biological samples like tissue homogenates and cell lysates.

-

Diagnostic Screening : Deficiencies in α-NAGA activity lead to Schindler disease, a rare lysosomal storage disorder. Assays using this substrate are employed in newborn screening and diagnostic workflows to identify individuals with this genetic condition.

-

High-Throughput Screening (HTS) : The simple, colorimetric "add-and-read" nature of the assay makes it highly amenable to automation and high-throughput screening. This allows for the rapid testing of large compound libraries to identify potential inhibitors of α-NAGA, which may have therapeutic applications.

Detailed Experimental Protocol: α-NAGA Activity Assay

This protocol provides a robust, self-validating method for quantifying α-NAGA activity in a 96-well plate format.

Materials and Reagents

-

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (Substrate)

-

Enzyme source (e.g., purified α-NAGA, cell lysate, tissue homogenate)

-

Assay Buffer : 200 mM Sodium Acetate Buffer with 0.25% (w/v) Bovine Serum Albumin (BSA) and 100 mM NaCl, adjusted to pH 4.4.

-

Stop Solution : 200 mM Borate Buffer, adjusted to pH 9.8.

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 25°C or 37°C)

Reagent Preparation

-

Substrate Stock Solution (10 mM) : Prepare a stock solution of the substrate in the Assay Buffer. This may require gentle warming to fully dissolve. Store aliquots at -20°C.

-

Enzyme Dilution : Immediately before use, dilute the enzyme source to the desired concentration in cold Assay Buffer. The optimal dilution must be determined empirically to ensure the reaction rate is linear over the incubation period.

Step-by-Step Assay Procedure

-

Plate Setup : Design the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and test samples.

-

Add Reagents :

-

To each well, add 40 µL of Assay Buffer.

-

To the "Test" and "Negative Control" wells, add 10 µL of the diluted enzyme solution.

-

To the "Blank" wells, add 10 µL of Assay Buffer (instead of enzyme).

-

-

Pre-incubation : Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to equilibrate.

-

Initiate Reaction : Start the reaction by adding 50 µL of the 10 mM substrate solution to all "Test" and "Blank" wells. Add 50 µL of Assay Buffer to the "Negative Control" wells. The final volume in each well is 100 µL.

-

Incubation : Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction : Terminate the reaction by adding 100 µL of the Stop Solution to all wells. The solution in the "Test" wells should turn yellow.

-

Read Absorbance : Measure the absorbance of each well at 405 nm using a microplate reader.

Caption: Step-by-step workflow for the α-NAGA activity assay.

Data Analysis

-

Correct for Blank : Subtract the average absorbance of the blank wells from the absorbance of all test wells.

-

Calculate Activity : Use the Beer-Lambert law to calculate the concentration of p-nitrophenol produced.

Enzyme Activity (µmol/min/mL) = (ΔAbs × V_total) / (ε × t × V_enzyme × d)

Where:

-

ΔAbs : Absorbance of the sample minus the absorbance of the blank.

-

V_total : Total volume of the assay before stopping (e.g., 0.1 mL).

-

ε : Molar extinction coefficient of p-nitrophenol at the reading wavelength and pH (approx. 18,000 M⁻¹cm⁻¹ at 405 nm).

-

t : Incubation time in minutes.

-

V_enzyme : Volume of the enzyme solution added (e.g., 0.01 mL).

-

d : Light path length in cm (for a 96-well plate, this is calculated from the volume).

-

Conclusion

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside remains an indispensable tool in glycobiology and clinical diagnostics. Its reliability, ease of use, and suitability for high-throughput applications ensure its continued relevance for researchers investigating the function of α-N-acetylgalactosaminidase and for professionals developing novel therapeutics targeting this important enzyme.

References

- PubMed. (1977). *Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to

A Senior Application Scientist's Technical Guide to p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (pNP-α-GalNAc)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside, a critical chromogenic substrate for the sensitive detection and quantification of α-N-acetylgalactosaminidase (α-NAGA) activity. We will delve into its fundamental physicochemical properties, the core principles of its use in enzymatic assays, detailed, field-proven protocols for its application, and its significance in basic research and clinical diagnostics. The methodologies described herein are designed to ensure reproducibility and accuracy, forming a self-validating system for robust scientific inquiry.

Introduction to a Key Glycoscience Tool

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside, hereafter referred to as pNP-α-GalNAc, is a synthetic glycoside that serves as a highly specific chromogenic substrate for the enzyme α-N-acetylgalactosaminidase (α-NAGA, EC 3.2.1.49). The utility of this compound lies in its elegant design: the α-glycosidic bond linking the N-acetylgalactosamine moiety to the p-nitrophenyl group is specifically recognized and cleaved by α-NAGA. This enzymatic action liberates p-nitrophenol (pNP), a molecule that is colorless in acidic to neutral solutions but develops a distinct yellow color under alkaline conditions, with an absorbance maximum near 405-420 nm. The intensity of this color is directly proportional to the amount of pNP released, and thus, to the activity of the α-NAGA enzyme.

This direct relationship makes pNP-α-GalNAc an indispensable tool. The α-NAGA enzyme itself is of significant clinical interest as it plays a crucial role in the lysosomal degradation of glycoconjugates. Genetic defects in the NAGA gene lead to a deficiency in this enzyme's activity, causing the lysosomal storage disorder known as Schindler disease (or Kanzaki disease), which has severe neurological consequences. Therefore, assays utilizing pNP-α-GalNAc are fundamental for diagnosing this condition, characterizing enzyme kinetics, and screening for potential therapeutic agents or enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the substrate's physical and chemical characteristics is paramount for accurate and reproducible experimental design. The key properties of pNP-α-GalNAc are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.30 g/mol | |

| CAS Number | 23646-68-6 | |

| Appearance | White to Off-White Solid | |

| Purity | ≥98% (Typical) | - |

| Solubility | Soluble in water, DMF, DMSO | |

| Storage | Store at -20°C, keep dry and protected from light | - |

The Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The assay's logic is rooted in a straightforward, two-step process that translates enzymatic activity into a quantifiable optical signal.

-

Enzymatic Hydrolysis: The α-NAGA enzyme, present in the biological sample (e.g., cell lysate, purified protein, patient serum), catalyzes the hydrolysis of the glycosidic bond in pNP-α-GalNAc. This reaction yields two products: 2-acetamido-2-deoxy-D-galactose (GalNAc) and p-nitrophenol (pNP).

-

Chromogenic Development: The reaction is typically run at an optimal pH for the enzyme (often acidic to neutral, e.g., pH 4.4-6.8). In this state, the liberated pNP is protonated and remains colorless. To quantify the reaction, a "stop solution," which is a strong base (e.g., sodium carbonate or sodium hydroxide), is added. This action serves two purposes: it instantly denatures the enzyme, halting the reaction at a precise time point, and it raises the pH, causing the deprotonation of pNP to the p-nitrophenolate ion, which is intensely yellow. The absorbance of this yellow product is then measured.

Figure 1: Workflow of the pNP-α-GalNAc chromogenic assay.

Field-Proven Experimental Protocol

This protocol provides a robust methodology for quantifying α-NAGA activity in a 96-well microplate format, ideal for screening and comparative analysis.

4.1 Materials and Reagents

-

pNP-α-GalNAc Substrate (e.g., Sigma-Aldrich N0885)

-

p-Nitrophenol (pNP) Standard (e.g., Sigma-Aldrich N7660)

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

Enzyme Source: Purified enzyme, cell/tissue homogenates, or patient serum samples

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 405 nm

4.2 Preparation of Reagents

-

10 mM Substrate Stock: Dissolve 34.23 mg of pNP-α-GalNAc in 10 mL of deionized water. Aliquot and store at -20°C. Causality: A concentrated stock allows for minimal dilution of the final reaction mixture, maintaining buffer strength.

-

10 mM pNP Standard Stock: Dissolve 13.91 mg of pNP in 10 mL of deionized water. This stock is stable for several weeks at 4°C. Causality: This stock is essential for creating a standard curve to convert absorbance readings into molar quantities of product.

-

Working pNP Standards: Prepare a serial dilution of the 10 mM pNP stock in Assay Buffer to create standards ranging from 0 to 200 µM (e.g., 0, 25, 50, 100, 150, 200 µM). These will be used to generate the standard curve.

4.3 Assay Procedure

-

Sample Preparation: Dilute your enzyme source (e.g., cell lysate) in ice-cold Assay Buffer to a concentration that ensures the final absorbance reading falls within the linear range of the pNP standard curve.

-

Assay Setup: To each well of a 96-well plate, add the components in the following order:

-

Sample Wells: 40 µL of Assay Buffer + 10 µL of diluted enzyme sample.

-

Substrate Blank Well: 50 µL of Assay Buffer (no enzyme). Trustworthiness: This control accounts for any non-enzymatic, spontaneous degradation of the substrate.

-

Sample Blank Well: 40 µL of Assay Buffer + 10 µL of diluted enzyme sample (Stop Solution will be added before the substrate). Trustworthiness: This control corrects for any intrinsic absorbance from the sample itself.

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

-

Reaction Initiation: Add 50 µL of a pre-warmed 2 mM working solution of pNP-α-GalNAc (diluted from the 10 mM stock into Assay Buffer) to all wells except the Sample Blanks. This initiates the reaction. The final substrate concentration will be 1 mM in a 100 µL volume.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The optimal time depends on enzyme activity and should be determined empirically to stay within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to all wells. Add the Stop Solution to the Sample Blank wells before adding the substrate solution. The solution in wells with enzymatic activity will turn yellow.

-

Absorbance Reading: Read the absorbance of each well at 405 nm using a microplate reader.

Figure 2: Step-by-step experimental workflow for the α-NAGA assay.

Data Analysis and Interpretation

5.1 p-Nitrophenol Standard Curve To ensure quantitative accuracy, a standard curve must be generated for each experiment.

-

Add 50 µL of each working pNP standard (0-200 µM) and 50 µL of Assay Buffer to separate wells.

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 405 nm.

-

Plot Absorbance (A₄₀₅) vs. pNP concentration (nmol/well).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is the amount of pNP in nmol. The R² value should be >0.99 for a valid curve.

5.2 Calculation of Enzyme Activity

-

Corrected Absorbance:

-

Corrected Sample Absorbance = (A₄₀₅ of Sample Well) - (A₄₀₅ of Sample Blank)

-

Corrected Substrate Blank = (A₄₀₅ of Substrate Blank)

-

Subtract the Corrected Substrate Blank from the Corrected Sample Absorbance to get the final net absorbance due to enzymatic activity.

-

-

Amount of pNP Produced (nmol):

-

Use the standard curve's linear equation to calculate the nmol of pNP produced in each sample well from its net absorbance.

-

nmol pNP = (Net Absorbance - y-intercept) / slope

-

-

Enzyme Activity:

-

Activity is typically expressed as nmol of product formed per minute per amount of protein (or volume of sample).

-

Activity (nmol/min/mg) = (nmol of pNP produced) / (Incubation Time (min) × Protein amount (mg))

-

Applications in Drug Development and Research

-

Enzyme Kinetics: By varying the concentration of pNP-α-GalNAc, researchers can determine key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), providing insight into enzyme efficiency.

-

Inhibitor Screening: This assay is readily adaptable for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of α-NAGA. A reduction in the yellow color formation indicates inhibitory activity, a critical first step in developing therapeutics for diseases involving glycoconjugate metabolism.

-

Diagnostic Assays: The protocol forms the basis for the biochemical diagnosis of Schindler disease by measuring α-NAGA activity in patient samples like leukocytes or fibroblasts.

References

- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). p-Nitrophenyl 2-Acetamido-2-deoxy-(4-O-2-acetamido-2-deoxy-β-D- glucopyranosyl)-α-D-galactopyranoside.

-

PubChem. (n.d.). p-Nitrophenyl 2-acetamido-2-deoxy-3-o-(beta-d-galactopyranosyl)-alpha-d-galactopyranoside. Retrieved from [Link]

- Cloud-Clone Corp. (n.d.). ELISA Kit for N-Acetylgalactosaminidase Alpha (NAGa).

- MyBioSource. (n.d.). Human NAGa(N-Acetylgalactosaminidase Alpha) ELISA Kit.

-

ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? Retrieved from [Link]

- ChemicalBook. (n.d.). P-NITROPHENYL 2-ACETAMIDO-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE CAS#: 50645-66-4.

- UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP).

-

PubChem. (n.d.). P-Nitrophenyl 2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard curve for p-nitro phenol. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (n.d.). Enzyme+Activity+Phosphatase.doc. Retrieved from [Link]

-

Blahova, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Retrieved from [Link]

- AOP R&D Center. (n.d.). 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside.

- United States Biological. (n.d.). Anti-N-Acetylgalactosaminidase Alpha Antibody (Anti-NAGa) BioAssay™ ELISA Kit (Human) - Data Sheet.

-

ELK Biotechnology. (n.d.). Human NAGa(N-Acetylgalactosaminidase Alpha) ELISA Kit. Retrieved from [Link]

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1

An In-Depth Technical Guide to the Solubility and Application of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (pNP-α-GalNAc)

Abstract

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (pNP-α-GalNAc) is a pivotal chromogenic substrate for the enzymatic analysis of α-N-acetylgalactosaminidase (NAGA), an enzyme implicated in various physiological and pathological processes, including Schindler disease. The precise quantification of NAGA activity is contingent upon the correct preparation of pNP-α-GalNAc solutions, which hinges on a thorough understanding of its solubility characteristics. This guide provides an in-depth analysis of the physicochemical properties of pNP-α-GalNAc, with a focus on its solubility in aqueous and organic solvents. We present validated protocols for the preparation of stock and working solutions, and detail a standard enzymatic assay workflow. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals employing this substrate in their experimental designs.

Introduction: The Role of pNP-α-GalNAc in Glycobiology Research

The study of glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—is fundamental to understanding the complex world of glycobiology. These enzymes are crucial for the breakdown of complex carbohydrates and glycoconjugates.[1] α-N-acetylgalactosaminidase (NAGA) is a specific lysosomal exoglycosidase that cleaves terminal α-N-acetylgalactosaminyl residues from glycoproteins and glycolipids.[1][2] A deficiency in this enzyme leads to the rare metabolic disorder known as Schindler disease.[1]

To investigate the activity of NAGA and to screen for potential inhibitors or activators, a reliable and quantifiable assay is essential. pNP-α-GalNAc serves as an ideal chromogenic substrate for this purpose.[2][3] The enzymatic reaction is straightforward and elegant: NAGA cleaves the glycosidic bond of the colorless pNP-α-GalNAc, releasing N-acetylgalactosamine and p-nitrophenol (pNP).[3] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405-420 nm.[4][5] The intensity of this color is directly proportional to the amount of pNP released and, therefore, to the enzymatic activity of NAGA.

This direct relationship between color and activity makes pNP-α-GalNAc a cornerstone of high-throughput screening and routine enzymatic analysis. However, its utility is entirely dependent on its proper dissolution. Poor solubility can lead to inaccurate substrate concentrations, precipitation during assays, and ultimately, unreliable and non-reproducible data. This guide aims to demystify the solubility of pNP-α-GalNAc and provide a robust framework for its use in the laboratory.

Physicochemical Properties and Solubility Profile

Understanding the fundamental properties of pNP-α-GalNAc is the first step toward its effective use. The molecule consists of an N-acetylgalactosamine sugar moiety linked to a p-nitrophenyl group via an alpha-glycosidic bond. This structure dictates its solubility.

Table 1: Physicochemical & Solubility Data for pNP-α-GalNAc

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.30 g/mol | |

| Appearance | White to off-white crystalline powder | [6] |

| Storage Temperature | -20°C, protect from light | [3][6] |

| Solubility in DMF | ~50 mg/mL | |

| Solubility in DMSO | ~10 mg/mL | [4] |

| Solubility in Water | Sparingly soluble; ~0.09 mg/mL in PBS (pH 7.2) | [4] |

| Solubility in Ethanol | Slightly soluble | [4] |

Analysis of Solubility

The data clearly indicates that pNP-α-GalNAc exhibits poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[4] This is a critical consideration, as most enzymatic assays are conducted in aqueous buffers to maintain physiological conditions for the enzyme. Direct dissolution in assay buffer is often impractical for creating concentrated stock solutions.

Conversely, pNP-α-GalNAc is significantly more soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] This property is leveraged to prepare highly concentrated stock solutions, which can then be diluted to the final working concentration in the aqueous assay buffer.

-

Expert Insight: The choice between DMSO and DMF often comes down to experimental context. DMSO is a powerful solvent and is generally well-tolerated by many enzymes at final concentrations below 1-2% (v/v). However, it is crucial to perform a solvent tolerance test for your specific enzyme, as higher concentrations of organic solvents can lead to denaturation and loss of activity. DMF is an excellent alternative with high solvating power, but its compatibility must also be verified.

Experimental Protocols: From Powder to Plate

The following protocols are designed to be self-validating, providing a clear rationale for each step to ensure accuracy and reproducibility.

Protocol: Preparation of a Concentrated Stock Solution

This workflow outlines the standard procedure for preparing a stable, concentrated stock solution of pNP-α-GalNAc, typically in DMSO or DMF.

Workflow: Stock Solution Preparation

Caption: Workflow for preparing a pNP-α-GalNAc stock solution.

Methodology & Rationale:

-

Equilibration: Allow the vial of pNP-α-GalNAc powder to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect its mass and stability.

-

Weighing: Use a calibrated analytical balance to weigh the desired amount of powder. For a 10 mg/mL stock in DMSO, you would weigh 10 mg of pNP-α-GalNAc.

-

Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO or DMF. For the example above, add 1 mL of DMSO. Cap the vial tightly.

-

Dissolution: Vortex vigorously. If necessary, brief sonication in a room temperature water bath can aid dissolution. The final solution should be clear and free of any visible particles. This is a critical validation step; a hazy solution indicates incomplete dissolution or the presence of impurities.

-

Storage: Dispense the stock solution into small, single-use aliquots in low-retention tubes. Store these aliquots in a light-protected box at -20°C or -80°C for long-term stability.[3] Aliquoting is essential to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Stock solutions in DMSO are typically stable for at least one month at -20°C.[3]

Protocol: NAGA Enzymatic Assay

This protocol describes a typical endpoint assay in a 96-well plate format to measure NAGA activity.

Workflow: Enzymatic Assay & Detection

Caption: General workflow for a NAGA activity assay using pNP-α-GalNAc.

Methodology & Rationale:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for NAGA activity (typically acidic, e.g., 50 mM Citrate-Phosphate, pH 4.6).

-

Substrate Working Solution: On the day of the experiment, thaw an aliquot of the pNP-α-GalNAc stock solution. Dilute it into the Assay Buffer to the desired final concentration (e.g., 1-2 mM). Trustworthiness Check: The solution should remain clear. If precipitation occurs, the final concentration is too high for the residual organic solvent content, and the stock solution must be diluted further.

-

Stop Solution: Prepare a high pH buffer to terminate the reaction and develop the color (e.g., 0.4 M Glycine-NaOH, pH 10.4).

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of the Substrate Working Solution to each well.

-

To initiate the reaction, add 20 µL of the enzyme preparation (e.g., purified enzyme, cell lysate, or biological fluid) to the wells. Include appropriate controls (e.g., "no enzyme" blank).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow in wells with enzymatic activity.

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. The resulting absorbance is proportional to the NAGA activity in the sample.

The Underlying Chemistry: From Hydrolysis to Color

The success of the assay is based on a two-step chemical principle. Understanding this mechanism reinforces the rationale behind the protocol design.

Diagram: Reaction & Detection Principle

Caption: The two-stage process of enzymatic cleavage and color development.

-

Enzymatic Hydrolysis: NAGA catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol. At the acidic pH of the assay buffer, p-nitrophenol remains protonated and is essentially colorless.

-

Color Development: The addition of the high-pH Stop Solution serves two purposes. First, it abruptly changes the pH, denaturing the enzyme and instantly halting the reaction. This ensures that the measured absorbance corresponds to a precise incubation time. Second, the alkaline environment deprotonates the hydroxyl group of p-nitrophenol, forming the p-nitrophenolate anion. This anion undergoes a resonance stabilization that shifts its absorbance maximum into the visible spectrum, producing the characteristic yellow color measured at ~405 nm.

Conclusion

p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is an invaluable tool for probing the activity of α-N-acetylgalactosaminidase. Its effective use, however, is not trivial and relies on a firm grasp of its solubility limitations in aqueous media and its favorable solubility in organic solvents like DMSO and DMF. By following the validated protocols for preparing stock solutions and designing enzymatic assays detailed in this guide, researchers can ensure the generation of accurate, reproducible, and reliable data. Adherence to these principles of careful solvent selection, validation of dissolution, and proper storage will empower scientists to confidently investigate the roles of glycosidases in health and disease.

References

-

Klusák, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Retrieved from [Link]

Sources

- 1. Human alpha-N-acetylgalactosaminidase/NAGA - Ready-To-Use ELISA Kit (Colorimetric) (NBP3-39074): Novus Biologicals [novusbio.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. goldbio.com [goldbio.com]

An In-depth Technical Guide to p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside: From Discovery to Application

This guide provides a comprehensive technical overview of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (pNP-α-GalNAc), a pivotal tool in glycobiology and clinical diagnostics. We will delve into the historical context of its development, detail its chemical synthesis, and provide robust protocols for its application as a chromogenic substrate for the enzyme α-N-acetylgalactosaminidase (α-NAGA). This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's properties and its role in enzymatic assays.

Introduction: The Significance of a Chromogenic Substrate

In the realm of biochemistry, the ability to detect and quantify enzyme activity is fundamental. Chromogenic substrates are indispensable tools in this pursuit, designed to produce a colored product upon enzymatic cleavage, allowing for straightforward spectrophotometric analysis. p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a premier example of such a substrate, specifically tailored for the study of α-N-acetylgalactosaminidase (α-NAGA, EC 3.2.1.49).

α-NAGA is a lysosomal exoglycosidase that plays a crucial role in the catabolism of glycoconjugates by cleaving terminal α-N-acetylgalactosamine residues from glycoproteins and glycolipids. Deficiencies in this enzyme lead to the lysosomal storage disorders known as Schindler and Kanzaki diseases. Consequently, the ability to accurately measure α-NAGA activity is vital for disease diagnosis and for research into potential therapies. pNP-α-GalNAc provides a reliable and sensitive method for this purpose.

The core principle of its use lies in a simple enzymatic reaction: α-NAGA hydrolyzes the glycosidic bond in pNP-α-GalNAc, releasing N-acetylgalactosamine and p-nitrophenol. The latter product, in its deprotonated form (p-nitrophenolate), exhibits a distinct yellow color with a strong absorbance at approximately 405 nm, providing a direct and quantifiable measure of enzyme activity.

Historical Context and Developmental Rationale

The advent of chromogenic substrates in the early 1970s revolutionized enzyme assays, particularly in the fields of hematology and clinical chemistry. Before their introduction, enzyme activity was often measured using more cumbersome methods, such as monitoring changes in pH or viscosity, or through coupled assays that were prone to interference. The innovation of attaching a chromophore, like p-nitrophenol, to a specific enzyme substrate provided a direct and visually discernible signal.

Why the p-Nitrophenyl Group?

The choice of the p-nitrophenyl (pNP) group as a chromophore is a deliberate and strategic one, rooted in its chemical and spectral properties:

-

Spectral Shift upon Cleavage: The glycoside-linked p-nitrophenol is colorless. Upon enzymatic hydrolysis, the released p-nitrophenol has a pKa of approximately 7.0. In assay buffers with a pH above this value, the hydroxyl group deprotonates to form the p-nitrophenolate anion, which is intensely yellow and absorbs strongly in the visible spectrum (around 400-410 nm). This distinct color change provides a high signal-to-noise ratio.

-

High Molar Extinction Coefficient: The p-nitrophenolate ion possesses a high molar extinction coefficient (ε), typically around 18,000 M⁻¹cm⁻¹, which imparts high sensitivity to the assay, allowing for the detection of low levels of enzyme activity.

-

Good Leaving Group: The electron-withdrawing nature of the nitro group makes the p-nitrophenoxy moiety a good leaving group, facilitating the enzymatic hydrolysis of the glycosidic bond.

While fluorogenic substrates, which release a fluorescent product, have since been developed and can offer even higher sensitivity, chromogenic substrates like pNP-α-GalNAc remain widely used due to their cost-effectiveness, ease of use, and the widespread availability of standard spectrophotometers.

Synthesis of p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside

The synthesis of pNP-α-GalNAc can be approached through classical chemical methods or more modern chemo-enzymatic strategies. The primary challenge in any synthesis is the stereoselective formation of the α-glycosidic linkage, as the β-anomer is often a competing product.

A Modern Chemo-Enzymatic Synthesis Approach

A recent and elegant method combines chemical synthesis to create an anomeric mixture, followed by enzymatic resolution to isolate the desired α-anomer. This approach leverages the high specificity of enzymes to overcome the challenges of stereocontrol in chemical synthesis.

Experimental Protocol: Chemo-Enzymatic Synthesis

-

Chemical Synthesis of the Anomeric Mixture:

-

This process begins with the chemical synthesis of an anomeric mixture of α/β-substituted N-acetylgalactosamine (GalNAc) derivatives.

-

The synthesis can proceed through the reaction of a protected galactopyranosyl donor with p-nitrophenol.

-

A subsequent reduction of an azido group to an acetamido group via a Staudinger reaction yields the anomeric mixture of p-Nitrophenyl 2-acetamido-2-deoxy-α/β-D-galactopyranosides.

-

-

Selective Enzymatic Hydrolysis of the β-Anomer:

-

The anomeric mixture (e.g., in a 2:3 ratio of α:β) is dissolved in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5).

-

A specific β-N-acetylhexosaminidase (Hex) is added to the solution. This enzyme selectively hydrolyzes the β-glycosidic bond of the pNP-β-GalNAc, leaving the α-anomer intact.

-

The reaction is incubated at an optimal temperature (e.g., 35°C) with stirring until the β-anomer is completely consumed, which can be monitored by HPLC.

-

The reaction is terminated by heat inactivation of the enzyme (e.g., 100°C for 5 minutes).

-

-

Purification of the α-Anomer:

-

The reaction mixture will contain the desired pNP-α-GalNAc, p-nitrophenol, and N-acetylgalactosamine.

-

Due to their different physicochemical properties, these components can be separated. A two-step extraction is an effective method.

-

The pure pNP-α-GalNAc can then be crystallized from a suitable solvent like methanol, yielding a product with high optical purity (>99%).

-

Causality Behind Experimental Choices:

-

Enzyme Specificity: The success of this method hinges on the strict stereoselectivity of the β-N-acetylhexosaminidase, which will not act on the α-anomer.

-

Immobilized Enzyme: For industrial-scale production and reusability, the enzyme can be immobilized, for instance, in polyvinyl alcohol hydrogel capsules, which provides excellent operational stability.

Classical Chemical Synthesis

Classical approaches often involve the use of protecting groups and stereodirecting glycosylation reactions. While numerous variations exist for the synthesis of glycosides, a general workflow can be outlined.

Experimental Workflow: Classical Synthesis

Caption: Classical chemical synthesis workflow for pNP-α-GalNAc.

Self-Validating System for Synthesis:

-

In-process Controls: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction step to ensure complete conversion of starting materials.

-

Final Product Characterization: The identity and purity of the final product must be rigorously confirmed using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and, crucially, the anomeric configuration (the coupling constant of the anomeric proton, J(H1, H2), is characteristic for α- and β-anomers).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

-

Optical Rotation: To confirm the stereochemistry.

-

Application in the Enzymatic Assay of α-N-acetylgalactosaminidase

The primary application of pNP-α-GalNAc is in the quantitative determination of α-NAGA activity. The assay is robust, sensitive, and can be adapted for various formats, including 96-well plates for high-throughput screening.

Enzymatic Reaction Mechanism

Caption: Enzymatic hydrolysis of pNP-α-GalNAc by α-NAGA.

Experimental Protocol: α-NAGA Activity Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer. The optimal pH for α-NAGA is typically acidic, often in the range of 3.5 to 5.0. A common choice is a citrate-phosphate buffer.

-

Substrate Stock Solution: Dissolve pNP-α-GalNAc in the assay buffer to a desired stock concentration (e.g., 10 mM).

-

Enzyme Solution: Prepare dilutions of the enzyme sample (e.g., cell lysate, purified protein) in the assay buffer.

-

Stop Solution: Prepare a high pH buffer to stop the reaction and ensure complete color development of the p-nitrophenol. A 0.2 M sodium carbonate or 1 N NaOH solution is commonly used.

-

-

Assay Procedure (96-well plate format):

-

Controls: It is critical to include the following controls:

-

Blank: Assay buffer + Stop solution (to zero the spectrophotometer).

-

Substrate Blank: Assay buffer + Substrate solution + Stop solution (to account for any non-enzymatic hydrolysis of the substrate).

-

Enzyme Blank: Assay buffer + Enzyme solution + Stop solution (to account for any background absorbance from the enzyme sample).

-

-

Reaction Setup:

-

Pipette the assay buffer into each well.

-

Add the enzyme solution to the appropriate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

-